4-Iodo-3-methyl-1H-indazole

Neuroscience Inflammation Enzyme Inhibition

Researchers pursuing kinase inhibitor SAR often encounter regioisomeric ambiguity and sluggish coupling when using 3-iodo or bromo indazole analogs. 4-Iodo-3-methyl-1H-indazole (CAS 1360936-09-9) resolves this bottleneck by providing exclusive C4 oxidative addition with superior kinetics over bromo analogs. Key procurement advantages: • Enables room-temperature Suzuki coupling with diverse aryl/heteroaryl boronic acids, avoiding regioisomeric mixtures. • The 3-methyl group blocks oxidative metabolism at the vulnerable C3 position, preserving scaffold integrity in downstream biological assays. • Compatible with automated parallel synthesis workflows via uniform iodo-mediated cross-coupling conditions (Suzuki, Heck, Sonogashira, Stille).

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Cat. No. B15065671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methyl-1H-indazole
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC=C2I
InChIInChI=1S/C8H7IN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyJRCMYRAISHRQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methyl-1H-indazole: Heterocyclic Building Block


4-Iodo-3-methyl-1H-indazole (CAS 1360936-09-9) is a disubstituted indazole heterocycle bearing an iodine atom at the 4-position and a methyl group at the 3-position of the indazole scaffold . The indazole core is a well-established bioisostere of phenol and indole, conferring enhanced lipophilicity and metabolic stability relative to phenolic counterparts . The presence of the iodine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the 3-methyl group introduces steric and electronic modulation that influences both reactivity and biological target engagement. This compound is primarily deployed as a late-stage diversification intermediate in kinase inhibitor programs and as a precursor for radioiodinated probe synthesis .

Substitution Risk for 4-Iodo-3-methyl-1H-indazole


Superficially equivalent indazole building blocks such as 3-iodo-4-methyl-1H-indazole, 4-bromo-3-methyl-1H-indazole, or non-methylated 4-iodo-1H-indazole share the same molecular formula or halogen type but exhibit profoundly different reactivity and biological performance . The iodine atom at the 4-position of 4-iodo-3-methyl-1H-indazole participates in unique halogen-bonding interactions and offers distinct oxidative addition kinetics in cross-coupling relative to the 3-iodo regioisomer, due to differential electron density distribution across the indazole ring system [1]. Furthermore, halogen replacement with bromine or chlorine significantly reduces coupling efficiency and alters the compound's steric profile in kinase binding pockets, leading to divergent selectivity patterns that cannot be predicted solely from structural similarity [2]. The quantitative evidence below delineates precisely where these differences manifest.

4-Iodo-3-methyl-1H-indazole Comparator Evidence


nNOS Inhibitory Potency: Iodo vs. Bromo

The 4-iodoindazole scaffold demonstrates measurable superiority over the corresponding 4-bromoindazole in inhibiting rat neuronal nitric oxide synthase (nNOS). The 4-iodo-1H-indazole (closest available comparator to 4-iodo-3-methyl-1H-indazole lacking the 3-methyl group) exhibits an IC50 of 17,000 nM against rat nNOS, whereas 4-bromo-1H-indazole shows an IC50 of 25,000 nM under comparable assay conditions [1]. This 1.47-fold improvement in potency is attributable to the iodine atom's greater polarizability and enhanced halogen-bonding capacity with the enzyme active site, a distinction that is amplified in the 4-iodo-3-methyl analog due to synergistic steric effects from the 3-methyl group [2].

Neuroscience Inflammation Enzyme Inhibition

Storage Stability: Light Sensitivity & Cold-Chain Requirements

The carbon-iodine bond in 4-iodo-3-methyl-1H-indazole is photolabile, necessitating storage under inert atmosphere at 2-8°C and protected from light, as specified in supplier technical datasheets . In contrast, the corresponding 4-chloro-3-methyl-1H-indazole and 4-fluoro-3-methyl-1H-indazole analogs are stable under ambient conditions and do not require cold storage or light protection . This differential stability profile directly impacts procurement planning: 4-iodo-3-methyl-1H-indazole requires dedicated cold-chain logistics and amber vial storage, adding operational complexity but simultaneously providing a unique handle for photochemical release applications not accessible with the chloro or fluoro analogs .

Compound Management Stability Procurement Logistics

Suzuki-Miyaura Reactivity: Iodo vs. Bromo

The oxidative addition step in palladium-catalyzed Suzuki-Miyaura cross-coupling proceeds more rapidly and under milder conditions for aryl iodides compared to aryl bromides, a well-established principle in organometallic chemistry [1]. For 4-iodo-3-methyl-1H-indazole, the C4-iodine bond undergoes oxidative addition at room temperature with standard Pd(0) catalysts, enabling coupling with sensitive boronic acids that would decompose under the elevated temperatures (60-100°C) required for the corresponding 4-bromo-3-methyl-1H-indazole [2]. In the specific context of indazole chemistry, the 4-position is recognized as a challenging site for direct functionalization, and the iodo substituent provides the most efficient leaving group for palladium-mediated transformations at this position relative to bromo, chloro, or fluoro alternatives [3].

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Regioselectivity in Cross-Coupling: C4 vs. C3

When the target molecular architecture requires functionalization at the indazole C4 position, 4-iodo-3-methyl-1H-indazole is the direct electrophilic coupling partner, whereas the regioisomeric 3-iodo-4-methyl-1H-indazole necessitates a less efficient multistep sequence involving C3 functionalization followed by deprotection/rearrangement [1]. The literature on indazole cross-coupling demonstrates that 3-iodoindazoles undergo Suzuki coupling exclusively at the C3 position, producing 3-arylindazoles that are structurally distinct from the 4-arylindazoles accessible from 4-iodo precursors [2]. Specifically, Collot et al. (1999) reported a general route to 3-arylindazoles from 3-iodoindazoles with aryl boronic acids in yields of 50-85%, while Gaulier et al. (2005) demonstrated that 4-iodoindazoles provide access to the complementary 4-arylindazole series, a regioisomeric space that is pharmacologically distinct and cannot be accessed through C3 chemistry [3].

Regioselective Synthesis Medicinal Chemistry Building Block Selection

Radioiodination for SPECT Tracer Development

The 4-iodo substitution in 4-iodo-3-methyl-1H-indazole provides a direct site for isotopic exchange radiolabeling with 125I, enabling the preparation of radiotracers for SPECT imaging applications without requiring prosthetic group conjugation . This contrasts with the 4-bromo, 4-chloro, and 4-fluoro analogs, which cannot undergo direct radioiodination via isotopic exchange and require separate radiochemistry development for 18F or 11C labeling [1]. The 3-methyl group in 4-iodo-3-methyl-1H-indazole additionally blocks metabolic oxidation at that position, potentially improving in vivo tracer stability relative to the unsubstituted 4-iodo-1H-indazole, which is susceptible to CYP450-mediated hydroxylation at C3 .

Molecular Imaging Radiopharmaceuticals SPECT Imaging

4-Iodo-3-methyl-1H-indazole Applications


C4-Aryl Indazole for Kinase Inhibitor Optimization

When a kinase inhibitor program identifies an indazole scaffold with a critical C4-aryl substitution required for potency, 4-iodo-3-methyl-1H-indazole serves as the optimal Suzuki coupling partner. The 4-iodo group enables room-temperature coupling with diverse aryl and heteroaryl boronic acids, whereas the regioisomeric 3-iodo-4-methyl-1H-indazole would direct coupling to C3, generating inactive regioisomers [1]. The 1.47-fold nNOS potency advantage of iodo over bromo analogs [2] further supports prioritizing the 4-iodo building block in early SAR exploration.

CNS SPECT Radiotracer Development

Imaging laboratories developing SPECT radiotracers for CNS targets (e.g., nNOS, 5-HT4 receptors) should select 4-iodo-3-methyl-1H-indazole as the precursor scaffold. The iodine atom permits direct [125I]-labeling via isotopic exchange without requiring chelator conjugation, while the 3-methyl group provides metabolic protection at the vulnerable C3 position [1]. Procurement must account for cold-chain storage (2-8°C) and light exclusion to preserve the radiolabeling-competent iodo functionality [2].

C4 Diversification in Parallel Synthesis

For medicinal chemistry groups conducting parallel library synthesis of indazole-based compounds, 4-iodo-3-methyl-1H-indazole enables exclusive C4 diversification via Suzuki, Heck, Sonogashira, or Stille coupling [1]. The iodo substituent's superior leaving-group ability relative to bromo or chloro analogs permits uniform reaction conditions across diverse boronic acid partners, streamlining automated synthesis workflows. Confirmation of regiochemical outcome (C4 vs. C3) should be validated by 1H-NMR of the coupled products, as the 4-iodo regioisomer produces a distinct aromatic splitting pattern from 3-iodo-derived products.

nNOS Inhibitor Probes for Neurological Disease

Academic groups investigating nNOS inhibition in neurodegenerative disease models benefit from 4-iodo-3-methyl-1H-indazole as a starting scaffold. Although the parent 4-iodoindazole shows modest nNOS affinity (IC50 ~17 µM), the 3-methyl substitution in 4-iodo-3-methyl-1H-indazole introduces a vector for further optimization through Suzuki coupling at the iodine site, while simultaneously blocking oxidative metabolism [1]. The established nNOS inhibitory activity of 4-substituted indazoles provides a validated target engagement rationale for this compound class [2].

Technical Documentation Hub

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